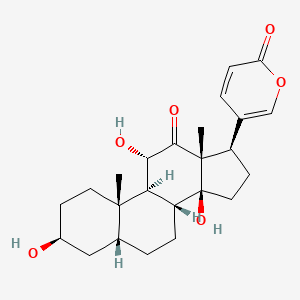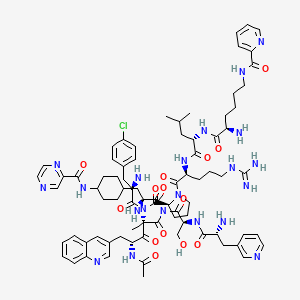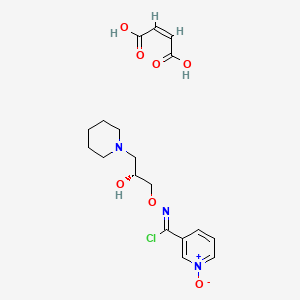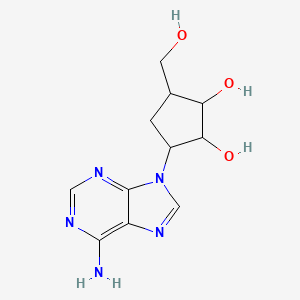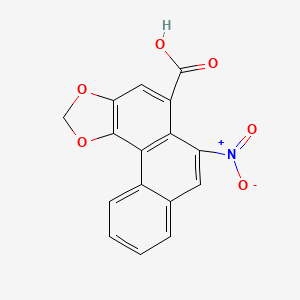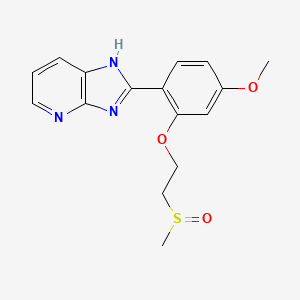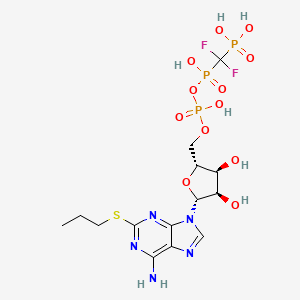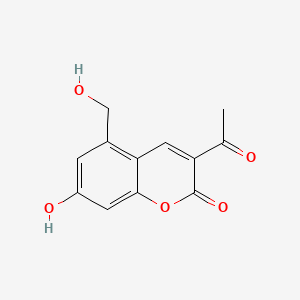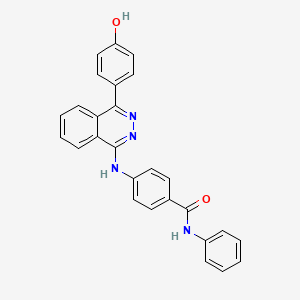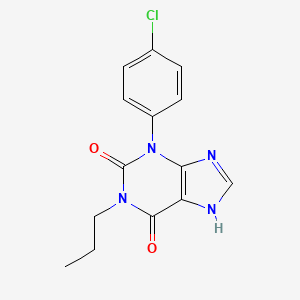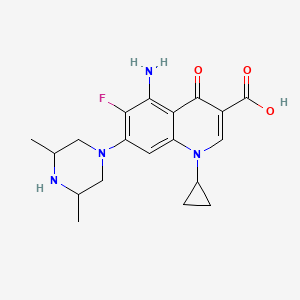
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-4930 is a bio-active chemical.
Scientific Research Applications
Antibacterial Applications
Sparfloxacin
This compound, also known as sparfloxacin, is primarily recognized for its antibacterial properties. It has been identified as an effective antibacterial drug, particularly in its zwitterionic form in the solid state, and is useful in stabilizing molecules within a lattice structure (Sivalakshmidevi, Vyas, & Om Reddy, 2000).
Antimycobacterial Activities
Novel fluoroquinolones derived from this compound have demonstrated significant antimycobacterial activities. These derivatives have shown in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains, and have been found to inhibit the supercoiling activity of DNA gyrase in Mycobacterium smegmatis (Senthilkumar et al., 2009).
Synthesis and Antimicrobial Evaluation
Various derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities. These studies have shown that certain derivatives exhibit strong antimycobacterial properties in both in vitro and in vivo models (Senthilkumar, Dinakaran, Banerjee, Devakaram, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Antifungal and Urease Inhibitory Studies
- Novel Derivatives with Antimicrobial and Antifungal Activities: Derivatives of this compound have been shown to possess significant antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have also demonstrated inhibitory activities against enzymes like urease and carbonic anhydrase II (Arayne, Sultana, Gul, & Khan, 2013).
Additional Research Applications
Anti-tubercular and Antibacterial Agents
Synthesized analogues of this compound have displayed potent anti-tubercular and antibacterial activity, particularly against Mycobacterium tuberculosis and various other bacterial strains, demonstrating their potential as therapeutic agents (Suresh, Nagesh, Renuka, Rajput, Sharma, Khan, & Kondapalli Venkata Gowri, 2014).
Photochemistry in Aqueous Solutions
Research on the photochemistry of this compound, particularly in the context of ciprofloxacin, reveals interesting chemical behaviors upon irradiation in water. These studies provide insights into the stability and reactivity of the compound under different conditions (Mella, Fasani, & Albini, 2001).
properties
CAS RN |
123016-40-0 |
|---|---|
Product Name |
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Molecular Formula |
C19H23FN4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23FN4O3/c1-9-6-23(7-10(2)22-9)14-5-13-15(17(21)16(14)20)18(25)12(19(26)27)8-24(13)11-3-4-11/h5,8-11,22H,3-4,6-7,21H2,1-2H3,(H,26,27) |
InChI Key |
FJKKQUMMLOQJPY-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AT 4930; AT4930; AT-4930; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



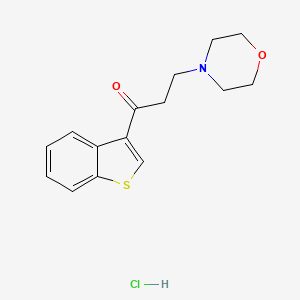
![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
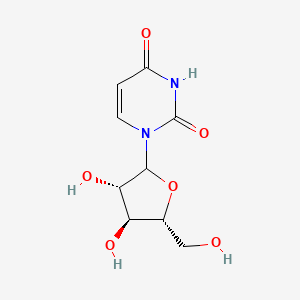
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
